molecular formula C6H8N2OS B12867434 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12867434
M. Wt: 156.21 g/mol
InChI Key: HTIBKOWUHFQRDW-UHFFFAOYSA-N
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Description

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains a pyrazole ring with a mercapto group at the 5-position, two methyl groups at the 1- and 3-positions, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a thiol reagent under controlled conditions to introduce the mercapto group. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.

    Agrochemistry: It serves as a precursor for the development of agrochemicals such as pesticides and herbicides.

    Materials Science: The compound is used in the synthesis of materials with specific properties, such as conductive polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The aldehyde group can also participate in Schiff base formation with amines, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.

    1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde:

Uniqueness

5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a mercapto group and an aldehyde group on the pyrazole ring. This combination of functional groups provides a versatile platform for chemical modifications and the development of novel compounds with diverse applications.

Properties

IUPAC Name

2,5-dimethyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-5(3-9)6(10)8(2)7-4/h3,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIBKOWUHFQRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N(N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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